5-Nitroquinoline-2-carboxylic acid
Overview
Description
5-Nitroquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H6N2O4 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Nitroquinoline-2-carboxylic acid, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline, the parent compound of 5-Nitroquinoline-2-carboxylic acid, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The nitro group and carboxylic acid group in 5-Nitroquinoline-2-carboxylic acid are likely to introduce additional reactivity to the molecule.Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The presence of the nitro group and carboxylic acid group in 5-Nitroquinoline-2-carboxylic acid may influence its reactivity.Scientific Research Applications
Biological Activity and Drug Analogs
5-Nitroquinoline derivatives, including 5-Nitroquinoline-2-carboxylic acid, have garnered interest due to their high biological activity, making them potential sources for drug preparations. This group of compounds is structurally analogous to 4-quinolone-3-carboxylic acid, known for its broad spectrum of antibacterial action. Such analogs are explored in the pharmaceutical context for developing new drug entities (Glushkov & Davydova, 1992).
Molecular Adducts and Optical Applications
The molecular adducts of 5-Nitroquinoline with other compounds, such as indole-2-carboxylic acid, have been prepared and characterized. These adducts exhibit charge transfer and a network of hydrogen-bonding interactions. Although they show a weak second-order non-linear optical signal in thin film form, their optical quality is not yet suitable for potential non-linear optical applications (Lynch et al., 1998).
Photocleavage Properties
The photocleavage of N-acyl-8-nitrotetrahydroquinolines, which is closely related to 5-Nitroquinoline-2-carboxylic acid, has been studied. This process, which yields free carboxylic acids, indicates the potential of 8-nitrotetrahydroquinolyl as a photosensitive protecting group for carboxylic acids. This discovery has implications in photochemistry and possibly in drug delivery systems (Amit et al., 1976).
Reactivity in Chemical Synthesis
5-Nitroquinoline-2-carboxylic acid and its derivatives demonstrate significant reactivity in chemical synthesis. They are used as intermediates in various organic reactions, contributing to the synthesis of complex molecules that could have pharmaceutical or material science applications. This reactivity makes them valuable in synthetic organic chemistry (Gadomsky & Yakuschenko, 2016).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 5-Nitroquinoline-2-carboxylic acid, continue to be a major focus in the field of medicinal chemistry due to their versatile applications. There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, there is ongoing research into the synthesis of bioactive compounds anchored with heterocyclic compounds in different classes that have pharmacological activities .
properties
IUPAC Name |
5-nitroquinoline-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)8-5-4-6-7(11-8)2-1-3-9(6)12(15)16/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELEJSJZGCLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200502 | |
Record name | 5-Nitroquinaldic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinoline-2-carboxylic acid | |
CAS RN |
525-47-3 | |
Record name | 5-Nitro-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroquinaldic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-NITROQUINALDIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroquinaldic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-NITROQUINALDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D55B5O273 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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